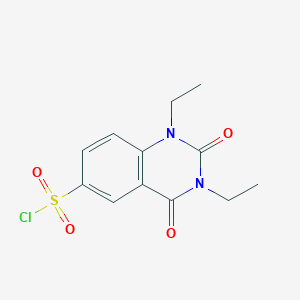
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
Übersicht
Beschreibung
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a useful research compound. Its molecular formula is C12H13ClN2O4S and its molecular weight is 316.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The chemical formula for this compound is . The compound features a sulfonyl chloride group which is crucial for its reactivity and biological activity.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 303.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Stability | Stable under ambient conditions |
Antimicrobial Properties
Research has shown that compounds similar to 1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives exhibit notable antimicrobial properties. For instance, derivatives containing the dioxoquinazoline structure have been tested against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of various quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 125 µg/mL against S. aureus, showcasing their potential as antimicrobial agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms.
- Inhibition of Cell Proliferation : Compounds with similar structures have been observed to induce apoptosis in cancer cells by activating caspase pathways.
- Targeting Specific Pathways : Some studies indicate that these compounds can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antibacterial | MIC = 125 µg/mL (against S. aureus) | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antifungal | Significant activity against C. albicans |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the sulfonyl chloride group can enhance the compound's reactivity and biological profile.
Synthetic Route Overview
- Starting Materials : Diethylamine and appropriate dioxo precursors.
- Reaction Conditions : Use of acidic or basic catalysts to facilitate the formation of the quinazoline ring.
- Final Modification : Chlorination step to introduce the sulfonyl chloride group.
Eigenschaften
IUPAC Name |
1,3-diethyl-2,4-dioxoquinazoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4S/c1-3-14-10-6-5-8(20(13,18)19)7-9(10)11(16)15(4-2)12(14)17/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYJBMMPYWGOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N(C1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















